5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride
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Overview
Description
5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride is a heterocyclic compound that contains both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride typically involves a multi-step process. One common method includes the copper-catalyzed three-component reaction of aminothiazole, benzaldehydes, and ethyl propiolate. This reaction proceeds through the formation of azomethines and their catalytic alkenylation, followed by 5-exo-dig cyclization of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazoles: These compounds share a similar core structure but differ in the substituents attached to the rings.
Thiazole derivatives: Compounds like thiazole-5-carboxylic acid derivatives have similar biological activities and chemical properties.
Uniqueness
5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
2567498-41-1 |
---|---|
Molecular Formula |
C6H4Cl2N2O2S |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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